molecular formula C12H11NO2 B3352233 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione CAS No. 4425-15-4

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione

Cat. No.: B3352233
CAS No.: 4425-15-4
M. Wt: 201.22 g/mol
InChI Key: CDNJLJKUQJJIJK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione is a polyheterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of nitrogen-fused structures that are frequently investigated for their potential to interact with biologically relevant targets. Related azepinoindole-dione structures have been identified as versatile scaffolds for developing inhibitors of cyclin-dependent kinases (CDKs) and extracellular signal-regulated kinase 2 (ERK2), which are key proteins in oncology research . Furthermore, the core tetrahydroindolone motif, a key building block of this structure, is found in several pharmacologically active compounds, including FDA-approved drugs and potent inhibitors such as Hsp90 for cancer therapy . Its value lies in its use as a privileged intermediate for the synthesis of more complex polyheterocyclic systems, enabling researchers to explore novel chemical space in the development of new therapeutic agents and optoelectronic materials . This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-6-3-5-8-4-1-2-7-13(10(8)9)12(11)15/h3,5-6H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNJLJKUQJJIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3=C(C1)C=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963195
Record name 4,5,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4425-15-4
Record name 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-cyanoacetylindolines and sulfoxonium ylides, catalyzed by Rh(III) complexes. The reaction is carried out under an argon atmosphere at 80°C for 12 hours, followed by purification through flash column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes critical differences between 4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione and related compounds:

Compound Name Molecular Formula CAS Number Key Features Biological Activity
This compound C₁₂H₁₀N₂O₂ Not Reported Seven-membered azepine ring; 1,2-dione configuration Limited direct data; inferred from analogs
Pyrrolo[3,2,1-hi]indole-1,2-dione C₁₁H₆N₂O₂ Not Reported Six-membered pyrrole ring; 1,2-dione Anti-leukemic (IC₅₀: 0.5–5 μM)
2,3,6,7-Tetrahydroazepino[3,2,1-hi]indole-1,4-dione C₁₂H₁₁NO₂ 73356-94-2 Azepine ring; 1,4-dione configuration No reported activity
1,2,3,4-Tetrahydro-beta-carbolines C₁₁H₁₂N₂ Varies Pyridoindole scaffold; no ketone groups MAO inhibition; neuroactive
Key Observations:

Ketone Position : The 1,2-dione configuration distinguishes it from the 1,4-dione analog (CAS: 73356-94-2), which may reduce electrophilicity and reactivity toward nucleophiles .

Biological Activity : Pyrroloindolediones exhibit potent anti-leukemic activity, but the azepine analog’s activity remains underexplored. Beta-carbolines, lacking dione groups, show divergent mechanisms (e.g., MAO inhibition) .

Physicochemical Properties

  • Stability : The 1,2-dione moiety may confer susceptibility to hydrolysis under alkaline conditions, similar to isatin-based compounds .

Biological Activity

4,5,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,2-dione is a complex organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.225 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of specific precursors under controlled conditions. A common method utilizes N-cyanoacetylindolines and sulfoxonium ylides, catalyzed by Rh(III) complexes under an argon atmosphere at 80°C for 12 hours. The resulting product is purified through flash column chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies. Its structure allows for interactions with multiple biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

The mechanism of action involves binding to specific sites on molecular targets. This binding can alter the function of proteins involved in critical pathways such as cell cycle regulation and apoptosis. The compound's unique structure contributes to its distinct biological effects compared to similar compounds.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study demonstrated that derivatives of indole compounds exhibit significant cytotoxic effects against triple-negative breast cancer (TNBC) cells (MDA-MB-231). These compounds induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and G2/M cell cycle arrest .
    • The synthesized compounds showed no cytotoxic activity on normal human erythrocytes, indicating a selective effect on cancer cells.
  • Protein Kinase Inhibition :
    • Research indicated that related compounds exhibited sub-micromolar inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5). Docking studies revealed key interactions within the ATP binding domain of CDK5 .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureCytotoxic effects on TNBC; protein kinase inhibition
2,3,6,7-Tetrahydroazepino(3,2,1-hi)indole-1,4-dioneSimilar structure but different functional groupsPotentially lower activity against cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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